molecular formula C15H14N2O3 B12102436 Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate

Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate

Cat. No.: B12102436
M. Wt: 270.28 g/mol
InChI Key: IIFNQFGISPPFLN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Benzyl 4-(N’-hydroxycarbamimidoyl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 4-(N’-hydroxycarbamimidoyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(N’-hydroxycarbamimidoyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds with target molecules, influencing their activity and function. The benzyl group may also play a role in the compound’s overall reactivity and interaction with biological systems .

Biological Activity

Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological efficacy, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

This compound is an organic compound with the following chemical structure:

  • Chemical Formula : C16_{16}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 284.31 g/mol

The compound features a benzyl group attached to a benzoate moiety, with a hydroxycarbamimidoyl functional group that is crucial for its biological activity.

The mechanism of action of this compound involves interactions with specific biological targets. The hydroxycarbamimidoyl group can form hydrogen bonds, allowing it to interact with enzymes or receptors, potentially inhibiting their activity. This interaction may lead to alterations in various cellular processes, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Antimicrobial Effects : It has shown potential in disrupting microbial cell wall synthesis and function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various Candida strains revealed the following Minimum Inhibitory Concentrations (MICs):

Strain MIC (µg/mL)
C. albicans85.3
C. krusei7.8
C. parapsilosis150
C. auris85.3

These results suggest that the compound is particularly effective against C. krusei, which is known for its resistance to fluconazole .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic functions .
  • Mechanistic Insights : Further studies indicated that the compound interacts with multiple targets within microbial cells, leading to a multi-target mechanism of action that affects cellular processes such as redox balance and protein synthesis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Biological Activity
Methyl 3-(N'-hydroxycarbamimidoyl)benzoateModerate antimicrobial activity
Benzyl 4-hydroxybenzoateAntifungal properties against various fungi
Benzyl 4-(N-hydroxycarbamimidoyl)benzoateLower potency compared to Benzyl 4-(N'-...)

This compound exhibits a broader spectrum of activity compared to its analogs, making it a candidate for further pharmacological development.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

benzyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate

InChI

InChI=1S/C15H14N2O3/c16-14(17-19)12-6-8-13(9-7-12)15(18)20-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H2,16,17)

InChI Key

IIFNQFGISPPFLN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

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